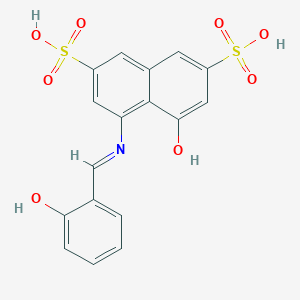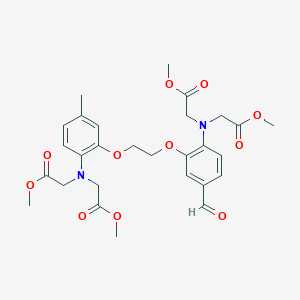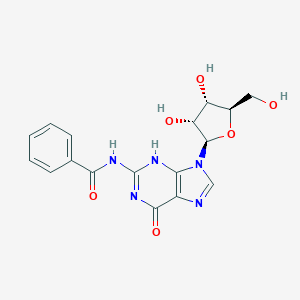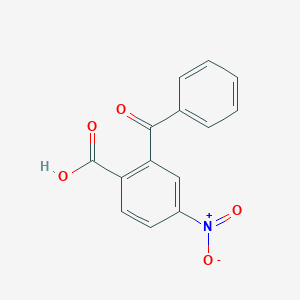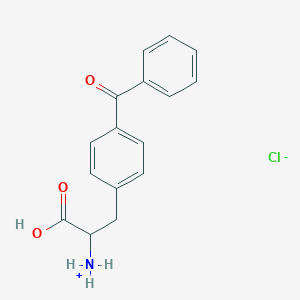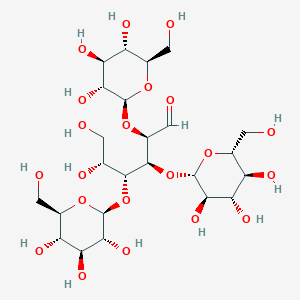
Cellopentaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cellopentaose is a penta oligosaccharide of cellulose . It is a 5-glucose cellulodextrin derived from cellulose degradation . It is used by cellulosic bacteria as a source of energy . Cellopentaose may be used to help identify, differentiate, and characterize oligosaccharide metabolizing enzymes such as endoglucanases and β-glucosidase .
Synthesis Analysis
Cellopentaose is synthesized by certain enzymes. For instance, the cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi have been evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Molecular Structure Analysis
The molecular formula of Cellopentaose is C30H52O26 . Its molecular weight is 828.72 . The structure of Cellopentaose is defined by 24 stereocentres .
Chemical Reactions Analysis
Cellopentaose is acted upon by certain enzymes such as endoglucanases . The enzyme depicted exceptionally high activity towards cello-oligosaccharides such as cellotriose and cellopentaose .
Physical And Chemical Properties Analysis
Cellopentaose is a synthetic (organic) compound . It is available in powder form and should be stored at a temperature of −20°C .
Aplicaciones Científicas De Investigación
Food Industry
- Field : Food Science
- Application : Cellopentaose has potential as a food additive due to its prebiotic properties . Prebiotics promote immune-modulatory health effects by influencing the gut microbiome composition .
- Results : The outcomes of using cellopentaose as a food additive are not specified in the sources. However, the expected result is an improvement in gut health due to the prebiotic properties of cellopentaose .
Enzyme Substrate
- Field : Biochemistry
- Application : Cellopentaose can be used as a substrate for certain types of enzymes .
- Results : The outcomes of using cellopentaose as an enzyme substrate are not specified in the sources. However, the expected result is a better understanding of enzyme activity .
Cellulose Hydrolysis
- Field : Microbiology
- Application : Cellopentaose, along with other cellooligosaccharides like cellotriose and cellotetraose, can induce the genes encoding cellobiohydrolases in the basidiomycete Phanerochaete chrysosporium .
- Results : The outcomes of using cellopentaose in cellulose hydrolysis are not specified in the sources. However, the expected result is a better understanding of the role of cellooligosaccharides in the induction of genes encoding cellobiohydrolases .
Defined Synthesis of Cellotriose
- Field : Applied Microbiology and Biotechnology
- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .
- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Prebiotic
- Field : Food Science
- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .
- Results : The outcomes of using cellopentaose as a prebiotic are not specified in the sources. However, the expected result is an improvement in gut health due to the prebiotic properties of cellopentaose .
Lignocellulose Degradation
- Field : Biochemistry
- Application : Cellopentaose can be used in lignocellulose degradation .
- Results : The outcomes of using cellopentaose in lignocellulose degradation are not specified in the sources. However, the expected result is a better understanding of enzyme activity .
Defined Synthesis of Cellotriose
- Field : Applied Microbiology and Biotechnology
- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .
- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Prebiotic
- Field : Food Science
- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .
- Results : The outcomes of using cellopentaose as a prebiotic are not specified in the sources. However, the expected result is an improvement in gut health due to the prebiotic properties of cellopentaose .
Lignocellulose Degradation
Propiedades
Número CAS |
2240-27-9 |
|---|---|
Nombre del producto |
Cellopentaose |
Fórmula molecular |
C₃₀H₅₂O₂₆ |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
Clave InChI |
MUIAGSYGABVSAA-XHFFWFORSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Sinónimos |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



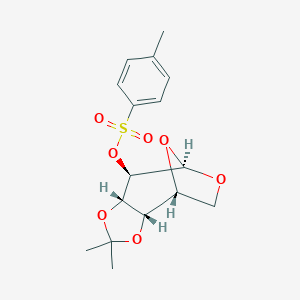
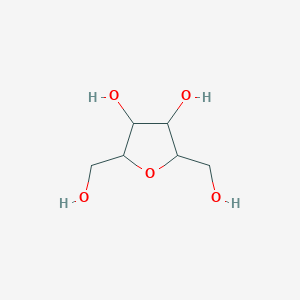
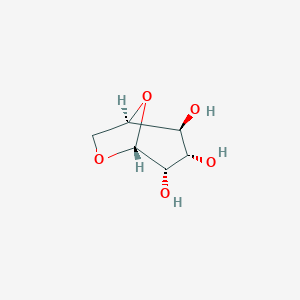
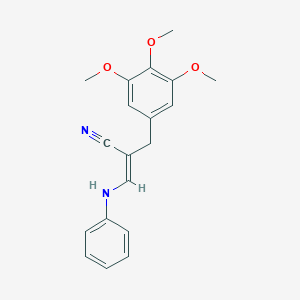
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
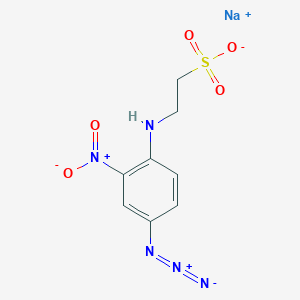
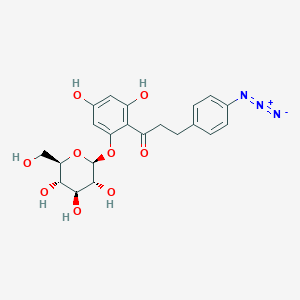
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
